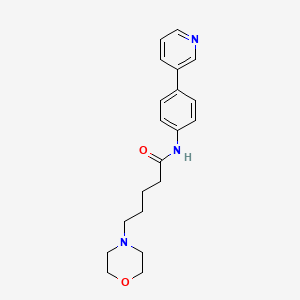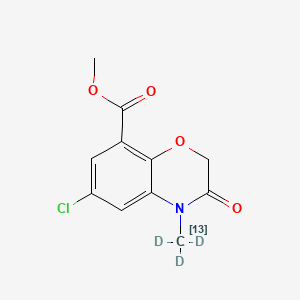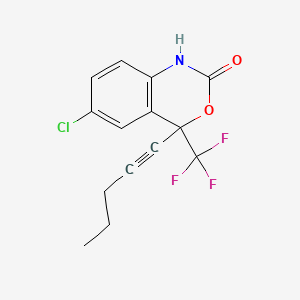![molecular formula C38H51N3O4 B589863 (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol CAS No. 60324-76-7](/img/new.no-structure.jpg)
(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol is a complex organic compound that belongs to the class of cholestane derivatives This compound is characterized by its unique structure, which includes a cholestane backbone modified with a phenylurazole moiety and an acetyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol typically involves multiple steps:
Starting Material: The synthesis begins with cholest-6,22-diene-3-ol, which is a derivative of cholesterol.
Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Phenylurazole Attachment: The phenylurazole moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of the acetylated cholestane derivative with 4-phenylurazole under basic conditions.
Industrial Production Methods: While the detailed industrial production methods are proprietary, they generally follow the same synthetic route with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved purification techniques, and automation to ensure consistency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the cholestane backbone.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to a hydroxyl group.
Substitution: The phenylurazole moiety can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学研究应用
(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound’s structural similarity to natural steroids makes it useful in studying steroid-receptor interactions.
Industry: It serves as an intermediate in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol involves its interaction with steroid receptors. The phenylurazole moiety may enhance binding affinity to these receptors, modulating their activity. This interaction can influence various biological pathways, including those involved in inflammation, metabolism, and cell proliferation.
相似化合物的比较
Cholest-6,22-diene-3-ol: The parent compound without the phenylurazole and acetyl modifications.
Cholest-5-en-3β-ol (Cholesterol): A structurally related steroid with a different functional group arrangement.
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol: A similar compound with an additional hydroxyl group.
Uniqueness: (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol is unique due to the presence of the phenylurazole moiety, which imparts distinct chemical and biological properties. This modification can enhance receptor binding and specificity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
60324-76-7 |
|---|---|
分子式 |
C38H51N3O4 |
分子量 |
613.843 |
InChI |
InChI=1S/C38H51N3O4/c1-24(2)25(3)13-14-26(4)30-15-16-31-35(30,6)19-18-32-36(7)20-17-29(45-27(5)42)23-37(36)21-22-38(31,32)41-34(44)39(33(43)40(37)41)28-11-9-8-10-12-28/h8-14,21-22,24-26,29-32H,15-20,23H2,1-7H3/b14-13+/t25-,26+,29-,30+,31+,32-,35+,36-,37+,38-/m0/s1 |
InChI 键 |
JGOTVRUNJKKBLL-FKNJDTFKSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)C)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
同义词 |
[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-8a,10a-dimethyl-2-phenyl-11-(1,4,5-trimethyl-2-hexenyl)-4a,13b-etheno-1H,9H-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)
![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)

